2,6-Dibromo-4-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms are substituted at the 2 and 6 positions, and a fluorine atom is substituted at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-4-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene. The reaction is typically carried out in the presence of a brominating agent such as bromine (Br2) in a solvent like glacial acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to NAS reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the halogen atoms.
Oxidation and Reduction: The methyl group on the toluene moiety can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine (Br2) in glacial acetic acid.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the methyl group.
Major Products
Nitration: 2,6-Dibromo-4-fluoronitrotoluene.
Oxidation: 2,6-Dibromo-4-fluorobenzoic acid.
Scientific Research Applications
2,6-Dibromo-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-fluorotoluene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles or nucleophiles. The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluoroaniline: Similar structure but with an amino group instead of a methyl group.
2,6-Dibromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2,6-Dibromo-4-fluorobenzoic acid: Similar structure but with a carboxyl group instead of a methyl group.
Uniqueness
2,6-Dibromo-4-fluorotoluene is unique due to the combination of bromine and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPJTQRCBFUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.